molecular formula C9H11Cl2NO2 B2501250 ethyl4-amino-3-chlorobenzoatehydrochloride CAS No. 1196501-56-0

ethyl4-amino-3-chlorobenzoatehydrochloride

Cat. No.: B2501250
CAS No.: 1196501-56-0
M. Wt: 236.09
InChI Key: SIMDBDSZCIGUKE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-chlorobenzoate hydrochloride typically involves the esterification of 4-amino-3-chlorobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-amino-3-chlorobenzoate hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The hydrochloride salt is then isolated through crystallization or precipitation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation of the compound can yield different products depending on the reaction conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of ethyl 4-amino-3-chlorobenzoate.

    Reduction Reactions: Ethyl 4-amino-3-chlorobenzylamine.

    Oxidation Reactions: Products may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-amino-3-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the chlorine atom, resulting in different chemical properties and reactivity.

    Ethyl 3-chlorobenzoate: Lacks the amino group, leading to different applications and reactivity.

    4-Amino-3-chlorobenzoic acid: The parent acid form of the compound, used in different synthetic applications.

Uniqueness

Ethyl 4-amino-3-chlorobenzoate hydrochloride is unique due to the presence of both the amino and chlorine substituents on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

ethyl 4-amino-3-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMDBDSZCIGUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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